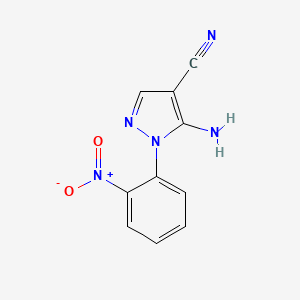

5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(2-nitrophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-5-7-6-13-14(10(7)12)8-3-1-2-4-9(8)15(16)17/h1-4,6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKWUGANTHEAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478615 | |

| Record name | 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65973-69-5 | |

| Record name | 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-nitrophenylhydrazine with ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of alkylated or acylated pyrazole derivatives.

Scientific Research Applications

5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound may also induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Key analogs differ in the phenyl ring substituents:

| Compound Name | Substituent Position | CAS Number | Key Structural Difference |

|---|---|---|---|

| 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile | 2-Nitro | 65973-69-5 | Ortho-nitro group |

| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | 4-Nitro | 5394-41-2 | Para-nitro group |

| 5-Amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile | 2,4-Dinitro | 75008-95-6 | Di-nitro groups at ortho and para positions |

| 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile | 4-Methyl | 103646-82-8 | Para-methyl group (electron-donating) |

- Electronic Effects: The nitro group is electron-withdrawing, reducing electron density on the pyrazole ring.

- Biological Activity : Fipronil (a 3-carbonitrile analog with trifluoromethyl and sulfinyl groups) demonstrates insecticidal activity, highlighting how substituent position and type modulate bioactivity .

Physical Properties

*Estimated based on substituent contributions.

- Melting Points: The 2,4-dinitrophenyl analog (228–229°C) has a higher melting point than mono-nitro derivatives due to increased polarity and molecular symmetry .

- LogP and Solubility : The ortho-nitro derivative (LogP 1.5) is less lipophilic than the 2,4-dinitro analog (LogP 2.1) but more lipophilic than the 4-methyl derivative (LogP ~1.2). This impacts solubility in organic solvents .

Spectral Data Comparison

Infrared (IR) Spectroscopy

- Nitrile Stretch : All analogs show a nitrile peak near 2296 cm⁻¹ .

- Nitro Group: Asymmetric stretching (~1530 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) are observed, with minor shifts depending on nitro group position .

- Amino Group: NH₂ stretching near 3237 cm⁻¹ in the target compound and analogs .

¹H NMR Spectroscopy

Biological Activity

5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes an amino group, a nitrophenyl moiety, and a carbonitrile group, which contribute to its biological activities.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative activity of several pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44% , respectively. Importantly, it showed no toxicity to normal fibroblast cells, indicating a selective action against cancer cells .

| Cell Line | Growth Inhibition (%) | IC50 (μM) |

|---|---|---|

| HepG2 | 54.25 | 1.76 |

| HeLa | 38.44 | Not reported |

| Normal Fibroblasts | 80.06 | Not applicable |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Compounds within this class have shown promising results in reducing inflammation in various models.

Case Study: In Vivo Anti-inflammatory Effects

In animal models, particularly carrageenan-induced paw edema in rats, compounds similar to this compound exhibited significant anti-inflammatory effects. One derivative demonstrated an inhibition percentage comparable to that of diclofenac sodium, a standard anti-inflammatory drug .

| Compound | Inhibition (%) |

|---|---|

| 5-Amino-Pyrazole Derivative | 93.53 |

| Diclofenac Sodium | 90.13 |

Antimicrobial Activity

The antimicrobial activity of this compound has been assessed against various pathogens, showing effectiveness against both bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

In vitro studies revealed that derivatives of this compound exhibited strong antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound also demonstrated effective biofilm inhibition.

| Pathogen | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 24 |

| Staphylococcus epidermidis | 0.25 | 22 |

Q & A

Q. What are the optimized synthetic routes for 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a two-step protocol involves reacting 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with o-nitrochlorobenzene in dimethyl sulfoxide (DMSO) with lithium hydroxide at 343 K for 4.5 hours, achieving ~74% yield . Optimization strategies include solvent selection (e.g., DMSO enhances reactivity), stoichiometric control of reagents, and temperature modulation to minimize side products like 2,4-dinitrophenyl derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.09–8.15 ppm and NH2 signals at δ 9.67 ppm) .

- IR spectroscopy : Identifies functional groups (e.g., CN stretch at ~2296 cm⁻¹, NO2 at 1335 cm⁻¹) .

- X-ray diffraction : Resolves crystal packing and intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming R₂²(12) motifs, dihedral angles between aromatic rings ~74°) .

Q. What enzymatic inhibitory activities have been reported for this compound?

The compound acts as a dual inhibitor of COX-2 and 5-LOX enzymes, with IC50 values in the micromolar range. Its nitro and nitrile groups enhance binding to enzyme active sites, as shown in assays using purified enzymes and cell-based models .

Advanced Research Questions

Q. How do crystal packing interactions influence the compound’s bioactivity?

Intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds stabilize the crystal lattice, which may correlate with enhanced stability in biological environments. For example, the 2-chloroethyl derivative forms molecular chains via C–H⋯Cl interactions, potentially affecting solubility and membrane permeability .

Q. What strategies mitigate side reactions during synthesis, such as nitro group reduction or cyano hydrolysis?

- Protection of amino groups : Prevents undesired cyclization.

- pH control : Alkaline conditions (e.g., LiOH in DMSO) suppress acid-catalyzed hydrolysis of the nitrile group .

- Low-temperature crystallization : Reduces thermal degradation of nitro substituents .

Q. How does structural modification (e.g., substituent variation) impact anticancer activity?

Derivatives with electron-withdrawing groups (e.g., CF3 at the 4-position) exhibit improved antiproliferative activity. For instance, 5-amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile showed IC50 values of 5.00 μg/mL against MCF-7 cells, attributed to enhanced electron-deficient aromatic interactions with DNA or kinases .

Q. What computational methods validate electronic structure-property relationships?

Density functional theory (DFT) calculations model charge distribution, revealing that the nitrophenyl group’s electron-withdrawing nature increases electrophilicity at the pyrazole C4 position, facilitating nucleophilic attack in enzyme inhibition .

Q. How do solvent polarity and pH affect the compound’s stability in vitro?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the nitrile group, while aqueous acidic conditions promote hydrolysis to carboxylic acids. Stability studies in PBS (pH 7.4) show <10% degradation over 24 hours, critical for pharmacokinetic profiling .

Methodological Guidance for Data Contradictions

Q. How to resolve discrepancies in enzymatic inhibition data across studies?

Q. What analytical techniques confirm purity in synthetic batches?

- HPLC-MS : Detects trace impurities (e.g., de-nitrated byproducts).

- Elemental analysis : Validates stoichiometry (e.g., C11H6F3N5O2 requires C 53.07%, H 3.22%, N 24.07%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.